2-Pyrimidinamine, 4,6-bis(propylthio)-
Description
Significance of Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry
The pyrimidine scaffold is a fundamental heterocyclic aromatic compound, similar in structure to benzene (B151609) and pyridine (B92270), but containing two nitrogen atoms at the first and third positions of the six-membered ring. nih.gov This core structure is of immense interest to organic and medicinal chemists because it is a constituent of a vast number of natural and synthetic compounds with a wide array of biological activities. nih.gov
Heterocyclic compounds containing the pyrimidine nucleus are integral to life, forming the structural basis of nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA. researchgate.netmdpi.com Due to their presence in the body's genetic material, pyrimidine derivatives can readily interact with various enzymes and other biological components within cells. nih.gov This inherent biocompatibility has made the pyrimidine motif a "privileged scaffold" in drug discovery, leading to the development of therapeutic agents for a multitude of diseases. nih.gov The landscape of FDA-approved drugs incorporating the pyrimidine framework is extensive and continues to grow, with applications including anticancer, antiviral, anti-inflammatory, and antibacterial therapies. nih.gov The structural versatility of the pyrimidine ring allows for extensive functionalization, enabling the synthesis of large libraries of compounds for screening against new and emerging therapeutic targets. nih.govjclmm.com
Overview of Thioether and Amino Substituents in Pyrimidine Frameworks
The chemical and biological properties of a pyrimidine ring can be significantly modulated by the addition of various substituents. Among these, thioether (R-S-R') and amino (-NH2) groups play crucial roles in altering the electronic properties, reactivity, and biological interactions of the pyrimidine core.
Thioether Substituents: Thioethers, also known as sulfides, are the sulfur analogs of ethers. wikipedia.org The introduction of a thioether group can influence the molecule's lipophilicity and its ability to interact with biological targets. wikipedia.org In medicinal chemistry, thioether derivatives are explored for various therapeutic applications, including as multi-target protein kinase inhibitors for cancer treatment. wikipedia.org The sulfur atom in a thioether is a soft ligand, capable of forming complexes with metals. wikipedia.org The C-S-C bond angle in thioethers is typically around 99°, and the C-S bond length is approximately 1.81 Å. wikipedia.org The reactivity of the pyrimidine ring can be affected by thioether substitution; for instance, 2-methylthio-pyrimidines have been studied in the context of S-arylation reactions, although they are noted to be less reactive than sulfonyl-based leaving groups. nih.gov
Amino Substituents: The amino group is a powerful electron-donating group that can significantly influence the electronic distribution within the pyrimidine ring. Its presence can increase the nucleophilicity of the ring and provide a site for hydrogen bonding, which is critical for molecular recognition and binding to biological macromolecules. 2-Aminopyrimidine (B69317) derivatives are common building blocks in the synthesis of more complex, biologically active molecules. guidechem.com For example, the condensation of guanidine (B92328) with diketones is a classic method for forming the 2-aminopyrimidine core. guidechem.com The amino group's ability to participate in various chemical reactions makes it a versatile handle for further structural modifications.
The combination of both thioether and amino substituents on a pyrimidine ring creates a molecule with a unique set of properties, blending the characteristics endowed by each functional group.
Structural Context of 2-Pyrimidinamine, 4,6-bis(propylthio)- within Pyrimidine Research
The specific compound, 2-Pyrimidinamine, 4,6-bis(propylthio)-, features a central pyrimidine ring substituted with an amino group at the 2-position and two propylthio groups at the 4- and 6-positions. While direct research findings on this exact molecule are not extensively documented in readily available literature, its structure places it within a well-established class of substituted pyrimidines that are of significant interest in synthetic and medicinal chemistry.
Its structural relatives are key intermediates in the synthesis of important pharmaceutical compounds. For instance, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) is a crucial raw material for the synthesis of ticagrelor, an antiplatelet drug used to prevent thrombosis. google.comnih.gov The synthesis of this intermediate often starts from materials like 2-thiobarbituric acid. google.com
The table below details some related pyrimidine compounds, highlighting the common structural motifs and the variety of substituents explored in pyrimidine chemistry.
| Compound Name | CAS Number | Molecular Formula | Structural Features |
| 2-Pyrimidinamine, 4,6-dimethyl- | 767-15-7 | C6H9N3 | Features a 2-amino group with methyl groups at positions 4 and 6. nist.gov |
| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | 145783-15-9 | C7H9Cl2N3S | A key intermediate with chloro, propylthio, and amino groups. nih.govbldpharm.comtcichemicals.com |
| 2-(Propylthio)pyrimidine-4,6-diol | 34335-51-8 | C7H10N2O2S | Contains a propylthio group and two hydroxyl groups. nih.gov |
| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | 145783-14-8 | C7H7Cl2N3O2S | Features a nitro group in addition to chloro and propylthio substituents. nih.gov |
| 2,6-bis(propylthio)pyrimidine-4,5-diamine | 187668-70-8 | C10H18N4S2 | Contains two propylthio groups and two amino groups at adjacent positions. guidechem.com |
The study of compounds like 2-Pyrimidinamine, 4,6-bis(propylthio)- is driven by the continuous search for new molecules with valuable chemical and biological properties, leveraging the proven potential of the substituted pyrimidine scaffold.
Structure
3D Structure
Properties
CAS No. |
6308-39-0 |
|---|---|
Molecular Formula |
C10H17N3S2 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
4,6-bis(propylsulfanyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H17N3S2/c1-3-5-14-8-7-9(15-6-4-2)13-10(11)12-8/h7H,3-6H2,1-2H3,(H2,11,12,13) |
InChI Key |
LUFJNZHSLHXTCY-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC(=NC(=N1)N)SCCC |
Canonical SMILES |
CCCSC1=CC(=NC(=N1)N)SCCC |
Other CAS No. |
6308-39-0 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 2 Pyrimidinamine, 4,6 Bis Propylthio and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-Pyrimidinamine, 4,6-bis(propylthio)- and its analogs, ¹H, ¹³C, and two-dimensional NMR techniques are employed to confirm their structural integrity.
Proton NMR (¹H NMR) for Structural Elucidation and Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. In the case of 2-Pyrimidinamine, 4,6-bis(propylthio)-, the ¹H NMR spectrum is expected to show characteristic signals for the propyl groups and the amino group, as well as the lone aromatic proton on the pyrimidine (B1678525) ring.
The analysis of analogous compounds, such as 2-(heptylthio)pyrimidine-4,6-diamine, offers valuable insights into the expected chemical shifts. mdpi.com For the propyl groups in the target compound, one would anticipate a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and another triplet for the methylene (CH₂) protons directly attached to the sulfur atom. The amino (NH₂) protons typically appear as a broad singlet, and the chemical shift can vary depending on the solvent and concentration. The single proton at the C5 position of the pyrimidine ring is expected to resonate as a singlet in the aromatic region.
For instance, in the ¹H NMR spectrum of 2-(heptylthio)pyrimidine-4,6-diamine, the methylene protons adjacent to the sulfur atom (H-1') appear as a triplet at δ 3.01 ppm. mdpi.com Similarly, for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013), the predicted chemical shift for the methylene protons attached to the sulfur is a triplet at δ 2.97 ppm. chemicalbook.com The amino protons in various 2-aminopyrimidine (B69317) derivatives typically resonate as a singlet in the range of δ 5.0-7.0 ppm. semanticscholar.org The proton at the C5 position of the pyrimidine ring in 2-(heptylthio)pyrimidine-4,6-diamine appears as a singlet at δ 5.26 ppm. mdpi.com
Based on these analogs, a predicted ¹H NMR data table for 2-Pyrimidinamine, 4,6-bis(propylthio)- is presented below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (pyrimidine ring) | ~ 6.0 - 6.5 | s | - |
| NH₂ | ~ 5.0 - 7.0 | br s | - |
| S-CH₂ (propyl) | ~ 3.0 - 3.2 | t | ~ 7.4 |
| CH₂-CH₂-S (propyl) | ~ 1.6 - 1.8 | sextet | ~ 7.4 |
| CH₃ (propyl) | ~ 0.9 - 1.1 | t | ~ 7.4 |
This table is predictive and based on data from analogous compounds.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in confirming the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift provides information about its electronic environment.
For 2-Pyrimidinamine, 4,6-bis(propylthio)-, the ¹³C NMR spectrum would display signals for the three distinct carbons of the propyl groups and the three unique carbons of the pyrimidine ring. The carbons C4 and C6 of the pyrimidine ring, being attached to the electron-donating thioether groups, are expected to be significantly shielded compared to the C2 carbon.
In the analogous 2-(heptylthio)pyrimidine-4,6-diamine, the pyrimidine ring carbons C4/C6 and C2 resonate at δ 163.8 ppm and δ 170.0 ppm, respectively, while the C5 carbon appears at δ 79.2 ppm. mdpi.com The carbons of the alkyl chain show characteristic signals, with the carbon attached to the sulfur (C1') at δ 31.7 ppm. mdpi.com
A predicted ¹³C NMR data table for 2-Pyrimidinamine, 4,6-bis(propylthio)- is provided below, based on the analysis of related structures.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 (pyrimidine ring) | ~ 165 - 170 |
| C4, C6 (pyrimidine ring) | ~ 160 - 165 |
| C5 (pyrimidine ring) | ~ 105 - 115 |
| S-CH₂ (propyl) | ~ 30 - 35 |
| CH₂-CH₂-S (propyl) | ~ 22 - 25 |
| CH₃ (propyl) | ~ 13 - 15 |
This table is predictive and based on data from analogous compounds.
Two-Dimensional NMR Techniques (e.g., HMBC) for Correlation Studies
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and linking different spin systems within a molecule.
In the context of 2-Pyrimidinamine, 4,6-bis(propylthio)-, an HMBC experiment would be invaluable. For example, a correlation would be expected between the protons of the methylene group attached to the sulfur (S-CH₂) and the C4/C6 carbons of the pyrimidine ring. Furthermore, the proton at C5 should show correlations to the C4 and C6 carbons, as well as the C2 carbon.
The HMBC spectrum of 2-(heptylthio)pyrimidine-4,6-diamine demonstrated a critical correlation between the methylene protons adjacent to the sulfur (H1') and the C2 carbon of the pyrimidine ring, confirming the S-alkylation. mdpi.comresearchgate.net Similar correlations would be expected for 2-Pyrimidinamine, 4,6-bis(propylthio)-, providing definitive evidence for the attachment of the propylthio groups at the C4 and C6 positions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. This is a critical step in the characterization of a newly synthesized compound.
For 2-Pyrimidinamine, 4,6-bis(propylthio)-, the molecular formula is C₁₀H₁₇N₃S₂. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be determined with high precision. For the analogous compound 2-(heptylthio)pyrimidine-4,6-diamine, the HRMS (ESI-TOF) showed an m/z of 241.1500 for the [M+H]⁺ ion, which was in close agreement with the calculated value of 241.1481 for C₁₁H₂₁N₄S⁺. mdpi.com This high degree of accuracy confirms the elemental composition of the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ion Characterization
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as pyrimidine derivatives. ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts, with minimal fragmentation.
The ESI-MS spectrum of 2-Pyrimidinamine, 4,6-bis(propylthio)- would be expected to show a prominent peak corresponding to the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) experiments on this ion could then be performed to induce fragmentation. The fragmentation pattern would provide valuable structural information, such as the loss of the propyl groups or fragments of the pyrimidine ring. The analysis of thiopurine metabolites by LC-MS/MS demonstrates the utility of this technique in characterizing sulfur-containing heterocyclic compounds. researchgate.netfishersci.ca
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com For 2-Pyrimidinamine, 4,6-bis(propylthio)-, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine (-NH₂), thioether (C-S), and pyrimidine ring moieties.
The primary amine group is typically identified by two distinct stretching vibration bands in the region of 3400-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches. libretexts.orgyoutube.com The presence of two peaks in this area is a clear indicator of a primary (-NH₂) amine. libretexts.org Bending vibrations for the N-H bond of the primary amine are also expected to appear around 1650-1580 cm⁻¹.
The pyrimidine ring itself gives rise to several characteristic absorptions. The C=N stretching vibrations within the aromatic heterocyclic ring are typically observed in the 1615-1555 cm⁻¹ range. nih.govimpactjournals.us C=C ring stretching vibrations also occur in this region, often coupled with the C=N vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the propyl groups will appear just below 3000 cm⁻¹.
The two propylthio (S-CH₂CH₂CH₃) substituents introduce vibrations associated with C-S and C-H bonds. The C-S stretching vibration is generally weaker than C-O or C=O stretching and appears in the fingerprint region, typically between 800 and 600 cm⁻¹. The identification of this band can sometimes be challenging due to its weakness and the presence of other absorptions in this region.
A summary of the anticipated IR absorption bands for 2-Pyrimidinamine, 4,6-bis(propylthio)- is presented in the table below.
Table 1: Predicted Infrared (IR) Absorption Frequencies for 2-Pyrimidinamine, 4,6-bis(propylthio)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3300 (two peaks) | Medium |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium-Variable |
| Pyrimidine Ring | C=N Stretch | 1615 - 1555 | Medium-Strong |
| Pyrimidine Ring | C=C Stretch | 1580 - 1475 | Medium-Strong |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Variable |
| Aliphatic C-H | C-H Stretch | 2975 - 2850 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For heterocyclic aromatic compounds like pyrimidine derivatives, the most common transitions are π → π* and n → π*. researchgate.netrsc.org
The unsubstituted pyrimidine molecule exhibits characteristic absorption bands corresponding to these transitions. The introduction of substituents on the pyrimidine ring can significantly alter the absorption maxima (λ_max) and molar absorptivity (ε). The amino (-NH₂) and propylthio (-S-C₃H₇) groups in 2-Pyrimidinamine, 4,6-bis(propylthio)- are both considered auxochromes. Auxochromes are groups that, when attached to a chromophore (the light-absorbing part of the molecule, in this case, the pyrimidine ring), modify the wavelength and intensity of absorption.
The amino group, with its lone pair of electrons on the nitrogen atom, can participate in resonance with the pyrimidine ring, leading to a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π → π* transition. Similarly, the sulfur atom of the thioether group also possesses lone pairs of electrons that can extend the conjugation of the π-system, contributing to a further bathochromic shift. The n → π* transition, which involves the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an anti-bonding π* orbital, is also expected and is typically observed as a lower intensity band at a longer wavelength than the primary π → π* transition. The effect of solvent polarity on these transitions can also be studied; for instance, n→π* transitions often experience a hypsochromic (blue) shift in polar solvents. researchgate.net
Table 2: Expected Electronic Transitions for 2-Pyrimidinamine, 4,6-bis(propylthio)-
| Transition Type | Description | Expected Wavelength Range |
|---|---|---|
| π → π* | Promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. | Typically < 300 nm (shifted to longer wavelengths by -NH₂ and -SR groups) |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a powerful analytical technique that provides detailed information about a molecule's vibrational modes, offering a unique "fingerprint." researchgate.net It is complementary to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. Vibrations that result in a significant change in the molecule's polarizability are strongly Raman active.
For 2-Pyrimidinamine, 4,6-bis(propylthio)-, several key features are expected in its Raman spectrum. The pyrimidine ring vibrations are particularly prominent in Raman spectra. mdpi.com The symmetric ring "breathing" mode, a collective in-phase expansion and contraction of the entire ring, gives a very strong and sharp signal and is highly characteristic of the pyrimidine core. researchgate.net Other ring deformation and stretching modes also produce distinct signals.
The C-S stretching vibrations of the two propylthio groups, which are often weak in the IR spectrum, typically give rise to more easily identifiable peaks in the Raman spectrum, appearing in the 600–800 cm⁻¹ region. researchgate.net This makes Raman spectroscopy particularly useful for confirming the presence of thioether linkages. Symmetric vibrations, such as the symmetric N-H stretch of the amino group and symmetric C-H stretches of the propyl groups, are also expected to be strong in the Raman spectrum. The unique pattern of these vibrational bands provides a high degree of specificity for compound identification and structural analysis. nih.gov
Table 3: Predicted Raman Shifts for Key Functional Groups in 2-Pyrimidinamine, 4,6-bis(propylthio)-
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyrimidine Ring | Ring Breathing (symmetric stretch) | ~990 - 1050 | Strong, Sharp |
| Pyrimidine Ring | Ring Deformations/Stretches | Various, fingerprint region | Medium-Strong |
| Thioether | C-S Stretch | 600 - 800 | Medium |
| Primary Amine | N-H Symmetric Stretch | ~3300 | Medium |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the experimental and theoretical values serves to verify the empirical and molecular formula, thereby confirming the elemental composition and purity of the synthesized compound. ijfans.org
The molecular formula for 2-Pyrimidinamine, 4,6-bis(propylthio)- is C₁₀H₁₇N₃S₂. The molecular weight is calculated to be 243.40 g/mol . The theoretical elemental composition can be calculated as follows:
Carbon (C): (10 * 12.011 g/mol ) / 243.40 g/mol * 100% = 49.35%
Hydrogen (H): (17 * 1.008 g/mol ) / 243.40 g/mol * 100% = 7.04%
Nitrogen (N): (3 * 14.007 g/mol ) / 243.40 g/mol * 100% = 17.26%
Sulfur (S): (2 * 32.065 g/mol ) / 243.40 g/mol * 100% = 26.35%
For a synthesized sample of 2-Pyrimidinamine, 4,6-bis(propylthio)- to be considered pure, the experimentally determined percentages of C, H, N, and S should be in close agreement (typically within ±0.4%) with these theoretical values.
Table 4: Theoretical Elemental Composition of 2-Pyrimidinamine, 4,6-bis(propylthio)- (C₁₀H₁₇N₃S₂)
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 49.35 |
| Hydrogen | H | 7.04 |
| Nitrogen | N | 17.26 |
Purity Assessment Techniques (e.g., Thin Layer Chromatography)
Assessing the purity of a synthesized compound is a critical step in chemical research. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique for this purpose. nih.govnih.gov It is used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. acs.org
In the context of 2-Pyrimidinamine, 4,6-bis(propylthio)-, TLC would be performed using a stationary phase, such as a glass or plastic plate coated with a thin layer of silica (B1680970) gel. A small spot of the dissolved compound is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase, which is a solvent or a mixture of solvents. The mobile phase travels up the plate via capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases.
The choice of mobile phase is crucial for effective separation. For a moderately polar compound like 2-Pyrimidinamine, 4,6-bis(propylthio)-, a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would likely be effective. The purity of the compound is indicated by the presence of a single, well-defined spot on the developed chromatogram after visualization (e.g., under UV light at 254 nm). acs.org The position of the spot is characterized by its retention factor (R_f), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A pure compound should yield a single spot with a consistent R_f value under a specific set of chromatographic conditions. nih.gov
Computational and Theoretical Investigations of 2 Pyrimidinamine, 4,6 Bis Propylthio
Reactivity and Mechanistic Predictions
Computational and theoretical chemistry provides a powerful lens through which to predict and understand the chemical behavior of molecules like 2-Pyrimidinamine, 4,6-bis(propylthio)-. By applying quantum mechanical calculations and theoretical models, it is possible to investigate its reactivity, potential reaction mechanisms, and the influence of its structural features on its chemical properties.
Protonation Behavior and Tautomerism Studies (e.g., C5 vs. N1 Protonation)
The pyrimidine (B1678525) core of 2-Pyrimidinamine, 4,6-bis(propylthio)- possesses multiple potential sites for protonation, and its substituted amino group allows for the possibility of tautomerism. Computational studies on analogous substituted pyrimidines can help predict the most likely behaviors.
Protonation Sites: In substituted pyrimidines, protonation typically occurs at one of the ring nitrogen atoms. However, studies on 2,4,6-triaminopyrimidine derivatives have shown that protonation can also occur at the C5 position of the pyrimidine ring nih.gov. The preferred site of protonation is determined by a combination of electronic and steric factors.
For 2-Pyrimidinamine, 4,6-bis(propylthio)-, the primary competition for protonation is expected to be between the N1 and N3 positions of the pyrimidine ring and, to a lesser extent, the exocyclic amino group. The electron-donating nature of the amino and propylthio groups increases the electron density of the pyrimidine ring, enhancing its basicity. Theoretical calculations would be necessary to determine the precise proton affinity of each site. While N1 is often a favorable site for protonation in similar systems, the possibility of C5 protonation, as observed in highly activated pyrimidines, should not be entirely discounted, though it is generally less common nih.gov.
Tautomerism: Tautomerism is a key consideration for aminopyrimidines. 2-Pyrimidinamine, 4,6-bis(propylthio)- can theoretically exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these tautomers is influenced by the solvent, temperature, and pH. In many 2-aminopyrimidine (B69317) systems, the amino tautomer is the more stable form. Quantum mechanical calculations on similar heterocyclic systems have been used to predict the relative stabilities of different tautomers researchgate.net.
A computational analysis of 2-Pyrimidinamine, 4,6-bis(propylthio)- would likely predict the amino form to be the predominant tautomer under standard conditions, consistent with observations for many related 2-aminopyrimidine derivatives.
| Predicted Property | Description | Basis for Prediction |
| Most Likely Protonation Site | N1 or N3 of the pyrimidine ring. | General behavior of substituted pyrimidines and the electron-donating effects of substituents. |
| Alternative Protonation Site | C5 of the pyrimidine ring. | Observed in highly electron-rich pyrimidine systems like 2,4,6-triaminopyrimidine nih.gov. |
| Predominant Tautomer | Amino form. | General stability of amino tautomers in 2-aminopyrimidine derivatives researchgate.net. |
| Minor Tautomer | Imino form. | Potential for tautomerization in aminopyrimidine systems. |
Prediction of Reaction Pathways and Selectivity
Computational modeling can be employed to predict the most likely pathways for reactions involving 2-Pyrimidinamine, 4,6-bis(propylthio)- and to anticipate the selectivity of these reactions.
Electrophilic Aromatic Substitution: The pyrimidine ring, while generally considered electron-deficient, is activated towards electrophilic attack by the electron-donating amino and propylthio groups. The C5 position is the most likely site for electrophilic aromatic substitution due to the ortho, para-directing nature of the activating groups. Computational models could be used to calculate the electron density at each carbon atom of the pyrimidine ring to confirm this prediction.
Nucleophilic Substitution: While the electron-donating groups deactivate the ring towards nucleophilic attack, the propylthio groups themselves could potentially act as leaving groups in nucleophilic substitution reactions under certain conditions. Theoretical calculations could model the transition states and activation energies for such reactions to predict their feasibility.
Reactions at the Amino Group: The exocyclic amino group is a nucleophilic site and is expected to undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation.
| Reaction Type | Predicted Site of Reactivity | Rationale |
| Electrophilic Aromatic Substitution | C5 | Activation by the amino and thioether groups. |
| Nucleophilic Substitution | C4/C6 | Potential for displacement of the propylthio groups. |
| Acylation/Alkylation | Exocyclic Amino Group | Nucleophilic character of the amino group. |
Steric and Electronic Effects on Molecular Properties and Reactivity
The propylthio and amino substituents exert significant steric and electronic effects that modulate the properties and reactivity of 2-Pyrimidinamine, 4,6-bis(propylthio)-.
Electronic Effects: Both the amino group and the sulfur atoms of the propylthio groups are electron-donating through resonance, increasing the electron density of the pyrimidine ring. This enhanced electron density increases the ring's reactivity towards electrophiles and influences the basicity of the ring nitrogens. The sulfur atoms also have an inductive electron-withdrawing effect, which slightly counteracts the resonance donation.
Steric Effects: The propyl groups at the 4 and 6 positions introduce steric bulk around the pyrimidine ring. This steric hindrance can influence the approach of reagents, potentially affecting reaction rates and selectivity. For example, bulky electrophiles may face steric hindrance when attacking the C5 position. The orientation of the propylthio groups relative to the pyrimidine ring would be a key factor in determining the extent of this steric shielding, a feature that can be explored through conformational analysis in computational models.
Quantum chemical calculations have been used to rationalize the observed protonation behavior in other substituted pyrimidines, demonstrating that a combination of steric and electronic effects is responsible for the observed outcomes nih.gov. A similar approach would be invaluable in quantitatively understanding the reactivity of 2-Pyrimidinamine, 4,6-bis(propylthio)-.
| Effect | Contributing Group(s) | Impact on Reactivity |
| Electron Donation (Resonance) | Amino, Propylthio | Activates the ring towards electrophilic substitution, increases basicity. |
| Electron Withdrawal (Induction) | Propylthio | Slightly deactivates the ring, modulates basicity. |
| Steric Hindrance | Propylthio | May hinder the approach of reagents to the C5 position and ring nitrogens. |
Derivatization and Structural Modification of 2 Pyrimidinamine, 4,6 Bis Propylthio Scaffold
Modification of the Amino Group at Position 2
The exocyclic amino group at the C2 position of the pyrimidine (B1678525) ring is a primary site for derivatization, offering opportunities for N-substitution and condensation reactions.
N-Substitution Reactions on the Exocyclic Amine
The nucleophilic nature of the exocyclic amino group readily permits N-substitution reactions, including acylation and alkylation.
N-Acylation: The reaction of 2-aminopyrimidines with acylating agents such as benzoyl chlorides can lead to the formation of N-acyl derivatives. semanticscholar.orgsemanticscholar.org The reaction conditions, particularly the choice of base, can influence the outcome. While stronger bases like triethylamine (B128534) may lead to undesired N,N-diacylation, weaker bases such as pyridine (B92270) tend to favor the formation of the mono-acylated product. semanticscholar.orgsemanticscholar.org This method provides a pathway to introduce a variety of amide functionalities, potentially modulating the electronic and steric properties of the parent molecule. A general scheme for N-monoacylation involves the reaction of a 2-aminopyrimidine (B69317) with a substituted benzoyl chloride in the presence of pyridine. semanticscholar.org
N-Alkylation: The exocyclic amine can also undergo N-alkylation with alkyl halides. wikipedia.orgresearchgate.net These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of alkylating agent can range from simple alkyl halides to more complex structures, allowing for the introduction of diverse alkyl chains. For instance, N-alkylation of amines can be achieved using alkyl halides in the presence of a catalyst like Al2O3–OK in acetonitrile (B52724) at room temperature. researchgate.net
Table 1: Examples of N-Substitution Reactions on 2-Aminopyrimidine Scaffolds This table is interactive. Click on the headers to sort.
| Starting Material | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 2-Aminopyrimidine | Benzoyl chloride | N-Benzoyl-2-aminopyrimidine | N-Acylation | semanticscholar.org |
| 2-Aminopyrimidine | Substituted Benzoyl chlorides | N-Substituted-benzoyl-2-aminopyrimidines | N-Acylation | semanticscholar.org |
| Amine | Alkyl halide | N-Alkyl-amine | N-Alkylation | wikipedia.org |
| Benzyl (B1604629) amine | Benzyl bromide | Dibenzylamine | N-Alkylation | researchgate.net |
Condensation Reactions to Form Schiff Bases
The primary amino group at position 2 can react with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction is a straightforward method for introducing a wide array of substituents onto the pyrimidine scaffold. The reaction is typically catalyzed by an acid or a base and involves the removal of a water molecule. niscpr.res.inrjptonline.org
A general procedure involves the reaction of 2-aminopyrimidine with a substituted aromatic aldehyde in a suitable solvent like ethanol (B145695) or methanol (B129727), often with a catalytic amount of glacial acetic acid or sodium hydroxide (B78521). niscpr.res.in The resulting N-benzylidine-2-aminopyrimidine derivatives can be isolated and characterized. niscpr.res.in This approach has been used to synthesize a variety of Schiff bases from 2-aminopyrimidine and different aromatic aldehydes, including those with chloro, hydroxy, and dimethoxy substituents. niscpr.res.inresearchgate.net
Table 2: Synthesis of Schiff Bases from 2-Aminopyrimidine This table is interactive. Click on the headers to sort.
| Aldehyde Reactant | Product | Catalyst | Reference |
|---|---|---|---|
| Substituted aromatic aldehydes | 2-Aminopyrimidine Schiff bases | - | researchgate.net |
| o-Chlorobenzaldehyde | N-(o-Chlorobenzylidene)-2-aminopyrimidine | Glacial Acetic Acid / NaOH | niscpr.res.in |
| m-Hydroxybenzaldehyde | N-(m-Hydroxybenzylidene)-2-aminopyrimidine | Glacial Acetic Acid / NaOH | niscpr.res.in |
| p-Hydroxybenzaldehyde | N-(p-Hydroxybenzylidene)-2-aminopyrimidine | Glacial Acetic Acid / NaOH | niscpr.res.in |
| 2,5-Dimethoxybenzaldehyde | N-(2,5-Dimethoxybenzylidene)-2-aminopyrimidine | Glacial Acetic Acid / NaOH | niscpr.res.in |
| 4-(Dimethylamino)benzaldehyde | (Z)-N-(4-(dimethylamino)benzylidene)pyrimidin-2-amine | Acetic Acid | rjptonline.org |
Functionalization at Propylthio Groups at Positions 4 and 6
The propylthio groups at the C4 and C6 positions are key sites for introducing structural diversity. Modifications can include varying the length of the alkyl chains or exploring different types of thioether analogues.
Variation of Alkyl Chains in Thioether Moieties
The synthesis of analogues with different alkyl chains on the thioether groups can be achieved by starting with 2-amino-4,6-dihydroxypyrimidine (B16511). chemicalbook.comgoogle.com This starting material can be converted to the corresponding 2-amino-4,6-dichloropyrimidine (B145751) using a chlorinating agent like phosphorus oxychloride. google.com The chloro groups can then be displaced by various alkyl thiols to introduce thioether moieties of different lengths. While specific examples for the direct variation from the propylthio derivative are not extensively documented, the synthesis of 4,6-disubstituted 2-aminopyrimidine derivatives from a common intermediate is a well-established strategy. researchgate.net For instance, the synthesis of 4,6-dimethylpyrimidine-2-thiosubstituted derivatives has been reported, starting from the reaction of acetylacetone (B45752) with thiourea (B124793). researchgate.net
Exploration of Other Thioether Analogues (e.g., Arylthio, Benzylthio)
Beyond simple alkyl chains, the thioether positions can be functionalized with aryl or benzyl groups. The synthesis of such analogues generally follows a similar pathway, starting from a dihalo-pyrimidine intermediate. For example, 2-amino-4,6-dichloropyrimidine can be reacted with various aryl thiols or benzyl thiols to yield the corresponding 2-amino-4,6-bis(arylthio) or 2-amino-4,6-bis(benzylthio)pyrimidine derivatives. nih.gov The synthesis of 2-amino-4,6-diaryl pyrimidine derivatives has also been reported, showcasing the versatility of this scaffold. asianpubs.org
Table 3: Examples of Thioether Analogues of 2-Aminopyrimidines This table is interactive. Click on the headers to sort.
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine | Various amines | 2-Aminopyrimidine derivatives | nih.gov |
| Acetylacetone and Thiourea | 2-Chloro-N-arylacetamides | 4,6-Dimethylpyrimidine 2-thiosubstituted derivatives | researchgate.net |
| Guanidine (B92328) and Chalcones | - | 2-Amino-4,6-diarylpyrimidine derivatives | asianpubs.org |
| 2-Aminopyrimidine derivatives | Diethyl ethoxymethylenemalonate | Pyrimido[1,2-a]pyrimidine derivatives | researchgate.net |
Introduction of Substituents at Position 5 of the Pyrimidine Ring
The C5 position of the pyrimidine ring is another key site for modification, allowing for the introduction of various substituents through electrophilic substitution reactions.
Halogenation: The C5 position of 2-aminopyrimidines can be halogenated using various reagents. For instance, 2-aminopyrimidines can be converted to their 2-amino-5-halogenopyrimidine derivatives through direct halogenation with chlorine or bromine in an aqueous solution. google.com The presence of agents like calcium, barium, or magnesium carbonates, oxides, or phosphates can improve the yield of this reaction. google.com The halogenation of pyrimidine derivatives can also be influenced by the substituents already present on the ring. rsc.org
Nitration: Nitration of the pyrimidine ring can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The conditions of the nitration reaction can affect the final product. For example, nitration of 2-aminopyridine (B139424) can lead to the formation of 2-nitraminopyridine or ring-nitrated products depending on the reaction conditions. sapub.orggoogle.com
Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring. ijpcbs.comchemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction typically uses a mixture of phosphorus oxychloride (POCl3) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. This method has been successfully applied to formylate 2-methylpyrimidine-4,6-diol at the C5 position. mdpi.com The reaction of 2-amino-4,6-dihydroxypyrimidine with the Vilsmeier reagent can also lead to the formation of 2-amino-4,6-dichloro-5-formylpyrimidine. mdpi.com
Table 4: Functionalization at Position 5 of the Pyrimidine Ring This table is interactive. Click on the headers to sort.
| Reaction Type | Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Halogenation | 2-Aminopyrimidine | Chlorine/Bromine, Metal Carbonate/Oxide/Phosphate | 2-Amino-5-halogenopyrimidine | google.com |
| Halogenation | 8-Aminoquinoline (B160924) amides | CBr4, PTH, K2CO3, blue light | C5-brominated 8-aminoquinoline amides | researchgate.net |
| Nitration | 2-Aminopyridine | Nitric acid, Sulfuric acid | 2-Amino-3-nitropyridine / 2-Amino-5-nitropyridine | sapub.org |
| Nitration | N,N'-di-(3-pyridyl)-urea | Nitric acid, Sulfuric acid | N,N'-di-(2-nitro-3-pyridyl)-urea | google.com |
| Formylation | 2-Methylpyrimidine-4,6-diol | POCl3, DMF | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | mdpi.com |
| Formylation | 2-Amino-4,6-dihydroxypyrimidine | Vilsmeier reagent | 2-Amino-4,6-dichloro-5-formylpyrimidine | mdpi.com |
Design and Synthesis of Expanded or Annulated Heterocyclic Systems
The derivatization of the 2-Pyrimidinamine, 4,6-bis(propylthio)- scaffold can be extended to the design and synthesis of expanded or annulated heterocyclic systems, where the core pyrimidine ring is fused with another heterocyclic ring. This approach leads to the formation of bicyclic and polycyclic structures with potentially novel chemical and biological properties. Key examples of such systems include triazolopyrimidines and pyrimidopyrimidines.
A significant pathway to annulated systems involves the chemical modification of a closely related analog, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013), which serves as a key intermediate in the synthesis of complex therapeutic agents. nih.govgoogle.comgoogle.com The synthetic strategies employed for this analog, particularly the formation of a fused triazole ring, provide a blueprint for potential derivatization of the 2-Pyrimidinamine, 4,6-bis(propylthio)- scaffold.
One of the most well-documented annulation reactions involving this type of scaffold is the formation of a nih.govgoogle.comgoogle.comtriazolo[4,5-d]pyrimidine core. This is prominently featured in the synthesis of Ticagrelor, an antiplatelet agent. nih.govuliege.be The synthesis initiates with the reaction of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine with a substituted cyclopentyl amine derivative. nih.gov This is followed by diazotization of the resulting intermediate's 5-amino group and subsequent intramolecular cyclization to yield the fused triazole ring. nih.gov
A representative reaction scheme for the formation of a triazolopyrimidine system from a 4,6-disubstituted-2-aminopyrimidine is outlined below:
Table 1: Synthesis of a nih.govgoogle.comgoogle.comTriazolo[4,5-d]pyrimidine Intermediate
| Step | Starting Material | Reagent(s) | Product | Description |
| 1 | 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | 2-[{(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d] nih.govgoogle.comdioxol-4-yl)}oxy]-1-ethanol | 2-[{(3aR,4S,6R,6aS)-6-{[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d] nih.govgoogle.comdioxol-4-yl)}oxy]-1-ethanol | Condensation reaction to introduce the side chain. nih.gov |
| 2 | 2-[{(3aR,4S,6R,6aS)-6-{[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d] nih.govgoogle.comdioxol-4-yl)}oxy]-1-ethanol | Resin-NO2 or NaNO2, Acetic Acid | 2-[{(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H- nih.govgoogle.comgoogle.comtriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d] nih.govgoogle.comdioxal-4-yl}oxy]-1-ethanol | Diazotization of the 5-amino group followed by intramolecular cyclization to form the triazole ring. nih.govuliege.be |
This established synthetic route for the chloro-analog suggests that 2-Pyrimidinamine, 4,6-bis(propylthio)- could potentially undergo similar transformations to yield novel triazolopyrimidine derivatives, assuming the propylthio groups remain stable under the reaction conditions or are strategically employed as leaving groups.
Furthermore, the 2-aminopyrimidine core is a versatile precursor for the construction of pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.netmdpi.com These bicyclic heterocycles are synthesized by reacting 4-aminopyrimidine (B60600) derivatives with various electrophilic reagents that provide the necessary atoms to form the second pyrimidine ring.
General approaches to pyrimido[4,5-d]pyrimidines often involve the condensation of a 4-aminopyrimidine with reagents such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by reaction with an appropriate amine or other nucleophile. mdpi.com The specific reaction conditions and the nature of the substituents on the starting pyrimidine and the condensing agent determine the final structure of the annulated product.
Table 2: Generalized Synthesis of Pyrimido[4,5-d]pyrimidines
| Step | Starting Pyrimidine | Reagent 1 | Intermediate | Reagent 2 | Final Product |
| A | 4-Amino-2,6-disubstituted-pyrimidine-5-carbonitrile | Triethylorthoformate | Ethoxyimidate derivative | Substituted Amine | N-Substituted-7-substituted-pyrimido[4,5-d]pyrimidin-4-amine |
| B | 4-Amino-2,6-disubstituted-pyrimidine | DMF-DMA | N,N-Dimethylformamidine derivative | Amine/Hydrazine | Substituted Pyrimido[4,5-d]pyrimidine |
While direct experimental data for the synthesis of expanded or annulated systems from 2-Pyrimidinamine, 4,6-bis(propylthio)- is not extensively documented in readily available literature, the established reactivity of analogous pyrimidine derivatives provides a strong foundation for the rational design of such synthetic routes. The presence of the two propylthio groups offers opportunities for further functionalization, either by retaining them in the final fused structure or by leveraging them as leaving groups in nucleophilic substitution reactions during the annulation process.
Applications of 2 Pyrimidinamine, 4,6 Bis Propylthio in Advanced Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Heterocyclic Compounds
The structural arrangement of 2-Pyrimidinamine, 4,6-bis(propylthio)- makes it a versatile precursor for the synthesis of complex, fused heterocyclic systems. The reactivity of its distinct functional groups—the C2 amino group and the C4/C6 propylthio groups—can be selectively exploited to construct larger, multi-ring structures.
The amino group serves as a potent nucleophile and can react with a variety of electrophiles, such as carbonyl compounds, to initiate cyclization cascades. This reactivity is fundamental to building adjacent rings onto the pyrimidine (B1678525) core. For instance, in related 2-aminopyrimidine (B69317) systems, reactions with α,β-unsaturated ketones are used to form pyrido[2,3-d]pyrimidine (B1209978) structures, which are of significant interest in medicinal chemistry. jocpr.com
Furthermore, the propylthio groups at the C4 and C6 positions are effective leaving groups, susceptible to displacement by strong nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents at these positions. More importantly, this functionality is key to annulation reactions, where a bifunctional reagent can displace one or both thioether groups to form a new fused ring.
A well-documented example in analogous compounds is the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with reagents like ethyl bromopyruvate. osi.lv This type of condensation and subsequent cyclization leads to the formation of furo[2,3-d]pyrimidines, a class of compounds investigated for their biological activities. osi.lvrsc.orgnih.gov The reaction demonstrates how the aminopyrimidine thioether scaffold can be systematically elaborated into more complex heterocyclic frameworks. Such fused systems are prevalent in many biologically active molecules, and 2-aminopyrimidines are often used as starting materials for their synthesis. mdpi.comorientjchem.orgresearchgate.net The versatility of this scaffold makes it a valuable intermediate for creating libraries of diverse heterocyclic compounds for screening in drug discovery and materials research. ijpsjournal.comnih.gov
Utilization in Catalyst Design and Ligand Synthesis
The molecular structure of 2-Pyrimidinamine, 4,6-bis(propylthio)- contains multiple potential coordination sites, making it and its derivatives attractive candidates for use as ligands in coordination chemistry and catalysis. The two nitrogen atoms of the pyrimidine ring and the sulfur atoms of the two thioether groups can act as Lewis bases, allowing the molecule to bind to metal centers in a multidentate fashion.
Thioether-containing ligands are of significant interest in catalysis, and a variety of ruthenium(II) and palladium(II) complexes with thioether-functionalized ligands have been developed for reactions such as amidation and cycloadditions. researchgate.net Specifically, pyridine (B92270) thiols and thioethers have been successfully used as ligands in palladium-catalyzed allylic substitution, achieving near-perfect enantioselectivity in some cases. acs.org This highlights the potential of N-heterocyclic thioethers to create highly effective and selective catalytic systems.
While direct catalytic applications of 2-Pyrimidinamine, 4,6-bis(propylthio)- itself are not extensively documented, related pyrimidine structures have shown promise. For example, biarylpyrimidine thioethers have been synthesized and evaluated as selective ligands for stabilizing higher-order nucleic acid structures like triplex and quadruplex DNA. nih.gov This demonstrates the capacity of the pyrimidine thioether scaffold to engage in specific molecular recognition and binding, a fundamental requirement for both catalysis and targeted therapies. The interaction of these ligands was strong and selective, indicating the scaffold's utility in designing molecules for complex biological targets. nih.gov
Development of Materials with Specific Optical or Electrical Properties
Pyrimidine derivatives are increasingly being explored for applications in materials science, particularly for creating materials with tailored optical and electrical properties. The π-deficient, aromatic, and coplanar nature of the pyrimidine ring makes it an excellent building block for "push-pull" molecules, which can exhibit significant nonlinear optical (NLO) properties. rsc.org These materials have potential applications in optoelectronics, optical data storage, and the development of sensors. rsc.orgrsc.org
The development of fluorescent probes is one area where pyrimidine derivatives have been successfully applied. The ability of the pyrimidine nitrogen atoms to undergo protonation or participate in intramolecular charge transfer (ICT) processes can be harnessed to create sensors that respond to changes in their environment, such as pH. mdpi.com For example, some pyrimidine-based fluorescent probes exhibit a ratiometric response to pH changes, where the ratio of fluorescence intensity at two different wavelengths changes, allowing for precise measurements. mdpi.com
While research specifically detailing the optical or electrical properties of 2-Pyrimidinamine, 4,6-bis(propylthio)- is limited, studies on related structures provide insight into its potential. Biarylpyrimidine thioethers, for instance, have been studied for their interaction with nucleic acids using UV thermal denaturation, an optical technique to measure the stability of the resulting complexes. nih.gov The development of covalent organic frameworks (COFs) and liquid crystals from pyrimidine building blocks further underscores the versatility of this heterocycle in creating advanced materials with unique optical and thermal characteristics. rsc.org
Building Block in the Synthesis of Agrochemical Research Targets
The 2-aminopyrimidine core is a crucial structural motif found in a number of commercially important agrochemicals, particularly in the class of sulfonylurea herbicides. ijpsjournal.com These herbicides are known for their high efficacy at low application rates and their specific mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme in plants.
Many sulfonylurea herbicides are synthesized using 2-aminopyrimidine derivatives as key building blocks. For example, a closely related analogue, 2-amino-4,6-dimethoxypyrimidine, is a known transformation product and, therefore, a key structural component of herbicides such as bensulfuron-methyl, nicosulfuron, and rimsulfuron. The synthesis of these complex herbicides relies on the availability of such functionalized pyrimidine intermediates.
Given this precedent, 2-Pyrimidinamine, 4,6-bis(propylthio)- serves as an important research chemical and a potential building block for the discovery of new agrochemical agents. By modifying the substituents on the pyrimidine ring—in this case, using propylthio groups instead of the more common methoxy (B1213986) or methyl groups—researchers can create novel analogues of existing herbicides. These new compounds are synthesized and screened in an effort to discover molecules with improved properties, such as enhanced potency, a different spectrum of weed control, better crop selectivity, or a more favorable environmental profile. The synthesis of various pyrimidine derivatives is a cornerstone of research in agricultural chemistry. orientjchem.orgijpsjournal.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
